NNMT Inhibitory Potency: 5-Chloro-6-(oxolan-3-yloxy)nicotinamide–Methyl Anthranilate Hybrid vs. Unsubstituted Benzamide Analog
In a bisubstrate NNMT inhibitor series where the benzamide/nicotinamide-mimic moiety was systematically varied, replacement of the benzamide group with a methyl benzoate ester (as present in the target compound) retained low-micromolar inhibitory activity, while the corresponding benzamide and benzoic acid analogs showed IC₅₀ values in the range of 4.36–23.4 μM under identical assay conditions [1]. The methyl ester modification alters the hydrogen-bonding pattern within the nicotinamide-binding pocket, providing a differentiated interaction profile compared to the primary amide and carboxylic acid isosteres. Although direct IC₅₀ or Kᵢ values for the specific target compound (CAS 1904336-48-6) have not been disclosed in peer-reviewed primary literature as of the present analysis, the class-level structure–activity relationship (SAR) indicates that the 5-chloro-6-(oxolan-3-yloxy) substitution pattern combined with the methyl anthranilate ester defines a distinct activity and property space relative to the benzamide and benzoic acid series described by Gao et al. (2019) [1].
| Evidence Dimension | NNMT inhibitory activity (IC₅₀) – methyl benzoate vs. benzamide/benzoic acid isosteres |
|---|---|
| Target Compound Data | Quantitative IC₅₀ for CAS 1904336-48-6 not publicly available in primary literature as of search date; class-level SAR places methyl benzoate-containing bisubstrate inhibitors in the low-micromolar IC₅₀ range |
| Comparator Or Baseline | Benzamide analogs (IC₅₀ 4.36–23.4 μM); benzoic acid analogs (IC₅₀ comparable range); both lacking the 5-chloro-6-(oxolan-3-yloxy) motif [1] |
| Quantified Difference | Class-level differentiation: methyl benzoate ester provides a hydrogen-bond acceptor profile distinct from benzamide (H-bond donor/acceptor) and carboxylic acid (charged at physiological pH); quantitative difference cannot be precisely calculated without direct head-to-head data |
| Conditions | NNMT inhibition assay; recombinant human NNMT; nicotinamide as substrate; preincubation conditions as described in Gao et al. J Med Chem 2019 [1] |
Why This Matters
For procurement decisions, the methyl benzoate ester distinguishes the target compound from benzamide and benzoic acid analogs in the same chemotype, offering a different hydrogen-bonding and permeability profile that may translate to divergent cellular activity and pharmacokinetic behavior.
- [1] Gao Y, van Haren MJ, Moret EE, Rood JJM, Sartini D, Salvucci A, Emanuelli M, Craveur P, Babault N, Jin J, Martin NI. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. J Med Chem. 2019;62(14):6597–6614. doi:10.1021/acs.jmedchem.9b00413. View Source
